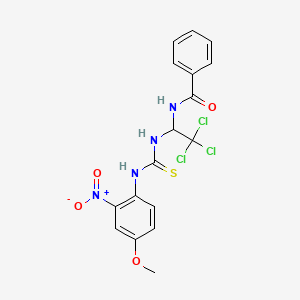
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-トリクロロ-1-(3-(4-メトキシ-2-ニトロ-フェニル)-チオウレイド)-エチル)-ベンザミドは、トリクロロメチル基、チオウレア部分、ベンザミド構造など、独特な官能基の組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(2,2,2-トリクロロ-1-(3-(4-メトキシ-2-ニトロ-フェニル)-チオウレイド)-エチル)-ベンザミドの合成は、通常、複数のステップを伴います。
トリクロロメチル中間体の生成: 原料である2,2,2-トリクロロエタノールは、チオニルクロリドと反応させて2,2,2-トリクロロエチルクロリドを生成します。
チオウレア誘導体の生成: トリクロロエチルクロリドは、次にチオウレアと反応させて、対応するチオウレイド中間体を生成します。
4-メトキシ-2-ニトロアニリンとのカップリング: チオウレイド中間体は、塩基性条件下で4-メトキシ-2-ニトロアニリンとカップリングさせて、目的の生成物を生成します。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために、上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、反応条件の改善、再結晶化やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
N-(2,2,2-トリクロロ-1-(3-(4-メトキシ-2-ニトロ-フェニル)-チオウレイド)-エチル)-ベンザミドは、次のような様々な化学反応を起こす可能性があります。
酸化: ニトロ基は、適切な条件下でアミンに還元することができます。
還元: トリクロロメチル基は、メチル基に還元することができます。
置換: メトキシ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: パラジウム炭素(Pd/C)を触媒とした水素化。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)。
置換: ナトリウムメトキシド(NaOMe)またはその他の強塩基。
生成される主な生成物
酸化: 対応するアミン誘導体の生成。
還元: 対応するメチル誘導体の生成。
置換: 使用する求核試薬に応じて、様々な置換誘導体の生成。
科学研究への応用
N-(2,2,2-トリクロロ-1-(3-(4-メトキシ-2-ニトロ-フェニル)-チオウレイド)-エチル)-ベンザミドは、いくつかの科学研究への応用があります。
医薬品化学: 特定の酵素や受容体を標的とした新薬開発のリード化合物としての可能性。
材料科学: ユニークな特性を持つ新しいポリマーや材料の合成への利用。
有機合成: より複雑な分子の合成のためのビルディングブロックとしての利用。
科学的研究の応用
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
作用機序
N-(2,2,2-トリクロロ-1-(3-(4-メトキシ-2-ニトロ-フェニル)-チオウレイド)-エチル)-ベンザミドの作用機序は、特定の分子標的との相互作用を伴います。トリクロロメチル基は、タンパク質や酵素の求核部位と相互作用する可能性があります。一方、チオウレア部分は、生体分子と水素結合を形成する可能性があります。ニトロ基は、還元されて細胞成分とさらに相互作用する可能性のある反応性中間体を生成する可能性があります。
類似化合物の比較
類似化合物
N-(2,2,2-トリクロロ-1-(3-(4-メトキシ-2-ニトロ-フェニル)-チオウレイド)-エチル)-ベンザミド: トリクロロメチル、チオウレア、ベンザミド基の組み合わせがユニーク。
N-(2,2,2-トリクロロ-1-(3-(4-メトキシ-フェニル)-チオウレイド)-エチル)-ベンザミド: ニトロ基が欠如しており、反応性や応用に影響を与える可能性があります。
N-(2,2,2-トリクロロ-1-(3-(4-ニトロ-フェニル)-チオウレイド)-エチル)-ベンザミド: メトキシ基が欠如しており、溶解性や相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide: Unique due to the combination of trichloromethyl, thiourea, and benzamide groups.
N-(2,2,2-Trichloro-1-(3-(4-methoxy-phenyl)-thioureido)-ethyl)-benzamide: Lacks the nitro group, which may affect its reactivity and applications.
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide: Lacks the methoxy group, which may influence its solubility and interactions.
特性
分子式 |
C17H15Cl3N4O4S |
|---|---|
分子量 |
477.7 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3N4O4S/c1-28-11-7-8-12(13(9-11)24(26)27)21-16(29)23-15(17(18,19)20)22-14(25)10-5-3-2-4-6-10/h2-9,15H,1H3,(H,22,25)(H2,21,23,29) |
InChIキー |
RQOIPQIEAUXRTO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















